Ethyl 2-methyl-1-piperazinecarboxylate
Overview
Description
Ethyl 2-methyl-1-piperazinecarboxylate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-1-piperazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpiperazine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methylpiperazine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Ethyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-methyl-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its piperazine ring structure allows it to bind to specific sites on proteins, altering their function and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-methyl-1-piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the methyl group at the 2-position.
Methyl piperazine-1-carboxylate: Contains a methyl group instead of an ethyl group.
Ethyl piperazinoacetate: Contains an additional acetyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl ester and a methyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Properties
IUPAC Name |
ethyl 2-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSTZCYESJGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCNCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.